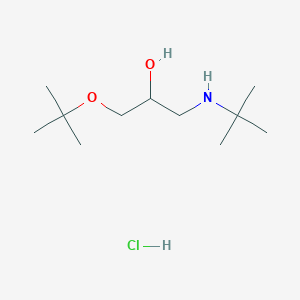

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound that features both tert-butoxy and tert-butylamino functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride typically involves the reaction of tert-butylamine with an appropriate epoxide or halohydrin. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

化学反応の分析

Types of Reactions

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxy or tert-butylamino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nucleophile used.

科学的研究の応用

Overview

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, commonly referred to as butoxamine hydrochloride, is a selective beta-2 adrenergic antagonist primarily utilized in scientific research. Despite its limited clinical applications, it serves as a crucial tool in pharmacological studies, particularly in the exploration of beta-adrenergic receptor functions and related pathways. This article delves into its applications in various scientific domains, including pharmacology, biochemistry, and organic synthesis.

Scientific Research Applications

This compound is primarily employed in the following areas:

Pharmacology

- Beta-Adrenergic Receptor Studies : The compound is used extensively to study the beta-2 adrenergic receptors, which play significant roles in various physiological processes including vasodilation and bronchodilation. By blocking these receptors, researchers can investigate alternative signaling pathways and the physiological effects of beta-receptor antagonism.

- Drug Development : It serves as a reference compound in the development of new drugs targeting beta-adrenergic receptors. Its interactions help elucidate mechanisms of action for potential therapeutic agents.

Biochemistry

- Enzyme Interaction Studies : The compound is utilized to explore interactions with specific enzymes and proteins involved in metabolic pathways. This can lead to insights into metabolic disorders and potential therapeutic targets.

Organic Synthesis

- Building Block for Complex Molecules : As a versatile intermediate, this compound is employed in the synthesis of more complex organic compounds. Its unique structure allows for modifications that can yield various derivatives with potential biological activity.

Case Studies and Research Findings

While specific case studies focusing solely on this compound may be limited, its use in broader pharmacological and biochemical research has been documented:

-

Investigating Beta-Receptor Antagonism :

- A study demonstrated the effects of various beta-blockers on cardiac function, using this compound as a control to compare receptor selectivity and efficacy.

-

Synthesis of Derivatives :

- Research has shown that derivatives of this compound exhibit varying degrees of biological activity, suggesting potential for further exploration in drug development.

作用機序

The mechanism of action of 1-(tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the tert-butoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol

- 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-one

- 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-amine

Uniqueness

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is unique due to its combination of tert-butoxy and tert-butylamino groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it a valuable compound for various applications .

生物活性

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, also known as tert-butylamino alcohol , is a compound that has garnered attention in various biological and pharmaceutical studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety profiles based on diverse research findings.

The molecular formula for this compound is C11H26ClN2O, with a molecular weight of approximately 202.337 g/mol. The compound is characterized by its hydrochloride salt form , enhancing its solubility and stability in biological systems.

Research indicates that the biological activity of this compound may be linked to several mechanisms:

- Antioxidant Activity : Similar compounds have shown the ability to quench free radicals, thereby providing protective effects against oxidative stress in cellular environments. This mechanism is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

- Neuroprotective Effects : Studies suggest that compounds with similar structures can activate signaling pathways such as ERK/MAPK and PI3K/Akt, which are involved in cell survival and proliferation. This activation can protect neuronal cells from apoptosis induced by oxidative stress .

Biological Activity Data

Case Studies

- Neuroprotective Study : A study evaluated the protective effects of a related compound against tert-butyl hydroperoxide (tBHP)-induced apoptosis in human neuroblastoma SH-SY5Y cells. Results indicated that pre-treatment with the compound significantly reduced cell death by restoring mitochondrial membrane potential and regulating apoptotic markers .

- Oxidative Stress Model : In another study, the compound was tested for its ability to mitigate oxidative damage induced by tBHP. The findings revealed that it effectively decreased oxidative stress markers, suggesting its potential therapeutic application in conditions characterized by oxidative damage .

Safety Profile

While the biological activity of this compound shows promise, safety evaluations are critical. Compounds with similar structures have been associated with skin sensitization and other adverse effects when used in formulations. Therefore, thorough toxicity assessments are necessary before clinical applications .

特性

IUPAC Name |

1-(tert-butylamino)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2.ClH/c1-10(2,3)12-7-9(13)8-14-11(4,5)6;/h9,12-13H,7-8H2,1-6H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJVQFNVVHMWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。